molecular formula C19H29NO5S B13791833 [(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate CAS No. 637772-46-4

[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate

Cat. No.: B13791833
CAS No.: 637772-46-4
M. Wt: 383.5 g/mol
InChI Key: MNBRJVRSKWOGDJ-IQOCVATQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple stereocenters and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate typically involves multi-step organic synthesisThe final step involves the sulfamation of the hydroxyl group at the 7th position .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and sulfamation under controlled conditions are employed. The use of advanced purification methods, including chromatography and crystallization, ensures the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the oxo group can produce secondary alcohols .

Scientific Research Applications

[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

637772-46-4

Molecular Formula

C19H29NO5S

Molecular Weight

383.5 g/mol

IUPAC Name

[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate

InChI

InChI=1S/C19H29NO5S/c1-18-7-5-12(25-26(20,23)24)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,21H,3-9H2,1-2H3,(H2,20,23,24)/t12?,13-,14-,15+,17-,18-,19-/m0/s1

InChI Key

MNBRJVRSKWOGDJ-IQOCVATQSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](C=C4[C@@]3(CCC(C4)OS(=O)(=O)N)C)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)OS(=O)(=O)N)C)O

Origin of Product

United States

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